azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+)

Description

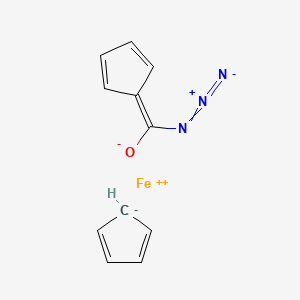

Azido(cyclopenta-2,4-dien-1-ylidene)methanolate; cyclopenta-1,3-diene; iron(2+) is a metallocene-derived iron complex featuring a cyclopentadienyl ligand (C₅H₅⁻) and an azido-substituted cyclopentadienylidene methanolate group. The compound’s structure combines the aromatic stability of the cyclopentadienyl anion with the reactivity of the azide functional group, enabling applications in coordination chemistry and organic synthesis . The iron(2+) center is sandwiched between the cyclopentadienyl and azido-methanolate ligands, which modulate its electronic and steric properties.

Properties

IUPAC Name |

azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.C5H5.Fe/c7-9-8-6(10)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,10H;1-5H;/q;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNIYPCVFIOTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC(=C(N=[N+]=[N-])[O-])C=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FeN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746839 | |

| Record name | Iron(2+) azido(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-85-4 | |

| Record name | Iron(2+) azido(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

- Ferrocenecarboxylic acid or ferrocenylcarbonyl chloride as precursor

- Sodium azide (NaN3) or trimethylsilyl azide (TMSN3) as azide source

- Suitable solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile

- Catalysts or additives depending on the azidation method

Typical Synthetic Route

Preparation of Ferrocenyl Carbonyl Intermediate

The ferrocenecarboxylic acid is converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under inert atmosphere conditions.Azidation Reaction

The acid chloride intermediate is reacted with sodium azide in an aprotic solvent such as THF or DMF at low temperatures (0–5 °C) to form the ferrocenoyl azide. This step requires careful control to avoid decomposition and side reactions.Purification

The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) under inert atmosphere to isolate the pure azido compound.Coordination with Iron(2+)

The iron(2+) center is already part of the ferrocene structure; thus, the coordination is inherent in the starting ferrocene moiety. The final product retains the iron(2+) coordinated to the cyclopentadienyl rings and the azido-substituted carbonyl group.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Acid chloride formation | SOCl2, reflux, inert atmosphere | Dry conditions to prevent hydrolysis |

| Azidation | NaN3, THF or DMF, 0–5 °C | Slow addition to control reaction |

| Purification | Silica gel chromatography, recrystallization | Use inert atmosphere to avoid decomposition |

| Storage | Dark, dry, inert atmosphere | Azides are sensitive and potentially explosive |

Research Findings and Analytical Data

Spectroscopic Characterization :

The azido group exhibits characteristic IR absorption bands near 2100 cm⁻¹ due to the N3 stretch. NMR spectroscopy confirms the integrity of the cyclopentadienyl rings and the azido substitution. Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 255.05 g/mol.Stability :

The compound is sensitive to heat and shock due to the azido group; hence, it is handled under inert atmosphere and stored at low temperatures.Yield and Purity :

Reported yields for similar organometallic azides range from moderate to high (50–85%) depending on reaction conditions and purification methods. Purity is typically confirmed by elemental analysis and chromatographic purity assessments.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Acid chloride synthesis | Ferrocenecarboxylic acid + SOCl2 | Formation of ferrocenyl acid chloride |

| Azidation | Acid chloride + NaN3, THF, 0–5 °C | Formation of ferrocenoyl azide |

| Purification | Chromatography, recrystallization | Isolation of pure azido compound |

| Characterization | IR, NMR, MS | Confirmation of structure and purity |

Chemical Reactions Analysis

azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.

Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings

Mechanism of Action

The mechanism of action of azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron center can undergo redox reactions, facilitating electron transfer processes. The azido and cyclopenta-2,4-dien-1-ylidene ligands play a crucial role in stabilizing the compound and modulating its reactivity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Data

- Cycloaddition Efficiency : The azido group reacts with alkynes at room temperature (MeCN/H₂O, 3 h) to form triazoles, with >90% yield in model studies .

- ferrocene/ferrocenium, indicating electron-deficient character .

- Thermal Decomposition : Onset at 120°C (DSC data), necessitating storage below 25°C .

Biological Activity

Azido(cyclopenta-2,4-dien-1-ylidene)methanolate; cyclopenta-1,3-diene; iron(2+) is a complex organometallic compound with the molecular formula C₁₁H₉FeN₃O and a molecular weight of approximately 255.054 g/mol. This compound features an iron(2+) center coordinated with an azido group and cyclopentadiene-derived ligands, which contribute to its unique properties and potential applications in various fields, including organic synthesis, materials science, and biological research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉FeN₃O |

| Molecular Weight | 255.054 g/mol |

| CAS Number | 1273-85-4 |

| IUPAC Name | Azido(cyclopenta-2,4-dien-1-ylidene)methanolate; cyclopenta-1,3-diene; iron(2+) |

Synthesis

The synthesis of azido(cyclopenta-2,4-dien-1-ylidene)methanolate typically involves the reaction of iron salts with azido and cyclopentadiene ligands under controlled conditions. This process often requires specific temperatures, solvents, and catalysts to ensure high purity and yield. The synthesis can be scaled up for industrial applications using continuous flow reactors.

The biological activity of azido(cyclopenta-2,4-dien-1-ylidene)methanolate is primarily attributed to its ability to interact with various biomolecules through coordination chemistry. The iron center can participate in redox reactions, facilitating electron transfer processes that may influence cellular pathways. The azido group allows for selective interactions with thiols and amines, which are essential for bioconjugation processes crucial in drug delivery systems and imaging agents.

Interaction Studies

Research indicates that compounds containing azido groups can selectively react with biological molecules. The reactivity profile of azido(cyclopenta-2,4-dien-1-ylidene)methanolate suggests potential applications in:

- Targeted Drug Delivery : By conjugating with therapeutic agents or imaging probes.

- Bioconjugation : Facilitating the attachment of biomolecules to surfaces or other compounds.

Anticancer Activity

A study explored the potential anticancer properties of azido(cyclopenta-2,4-dien-1-ylidene)methanolate. The compound was tested against various cancer cell lines to assess its cytotoxic effects. Results indicated that the compound exhibited significant antiproliferative activity, suggesting its potential as a therapeutic agent in cancer treatment.

Interaction with Proteins

Another investigation focused on the interaction of this compound with proteins involved in metabolic pathways. The study utilized spectroscopic techniques to analyze binding affinities and conformational changes upon interaction. The findings revealed that azido(cyclopenta-2,4-dien-1-ylidene)methanolate could modulate protein activity through reversible binding mechanisms.

Comparative Analysis

To better understand the significance of azido(cyclopenta-2,4-dien-1-ylidene)methanolate in biological applications, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ferrocenoyl Azide (CAS 1273-85-4) | Contains ferrocene structure with an azide group | Known for stability and ease of handling |

| Azidocarbonylferrocene | Features carbonyl and azido functionalities | Useful in organic synthesis due to versatile reactivity |

| Cyclopentadienyliron(II) complexes | Various ligands coordinated to iron | Focus on magnetic properties and catalysis |

Azido(cyclopenta-2,4-dien-1-ylidene)methanolate stands out due to its specific ligand environment and potential applications in both organic synthesis and materials science.

Q & A

Basic: What synthetic methodologies are recommended for preparing azido(cyclopenta-2,4-dien-1-ylidene)methanolate-iron complexes?

Answer:

The synthesis typically involves ligand substitution or coordination reactions. For example:

- Step 1: React cyclopenta-1,3-diene with iron(II) precursors (e.g., FeCl₂) under inert atmospheres to form the cyclopentadienyl-iron intermediate .

- Step 2: Introduce the azido-methanolate ligand via nucleophilic substitution or photochemical activation, as seen in analogous α-azido cyclopentanoate systems .

- Critical Note: Monitor reaction progress using thin-layer chromatography (TLC) and isolate products under controlled temperatures (<0°C) to prevent azide decomposition.

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

- Infrared (IR) Spectroscopy: Identify the ν(N₃) stretch (~2100 cm⁻¹) for the azide group and ν(C=C) of cyclopentadienyl ligands (1470–1520 cm⁻¹) .

- X-ray Diffraction (XRD): Resolve the η⁵-coordination mode of cyclopentadienyl ligands and bond angles around the Fe²⁺ center .

- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns, though NIST data gaps for similar compounds require careful validation .

Basic: How should stability concerns related to the azide group be addressed during handling?

Answer:

- Storage: Keep complexes at -20°C in amber vials under argon to mitigate thermal/light-induced decomposition.

- Safety Protocols: Use blast shields and remote handling tools during synthesis, as azides can detonate under mechanical stress or heating >100°C .

Advanced: What mechanistic role does the iron center play in catalytic applications?

Answer:

The Fe²⁺ center acts as a redox-active site in photochemical reactions. For instance:

- Light-Promoted Catalysis: Under UV/visible light, the iron complex facilitates hydrogen atom transfer (HAT) in reductions, mimicking bioinspired systems. This avoids explosive H₂ gas, as shown in iron-catalyzed hydrogenation studies .

- Key Data: Cyclic voltammetry reveals Fe²⁺/Fe³⁺ redox potentials (~0.3 V vs. SCE), correlating with catalytic turnover numbers (TONs) .

Advanced: Can the azido group participate in click chemistry or cycloaddition reactions?

Answer:

Yes, the azide moiety enables [3+2] cycloaddition with alkynes (Huisgen reaction):

- Method: React the complex with terminal alkynes (e.g., phenylacetylene) in THF at 60°C with Cu(I) catalysis. Monitor via ¹H NMR for triazole formation (~7.5 ppm aromatic signals) .

- Limitation: Steric hindrance from cyclopentadienyl ligands may reduce reaction yields (reported 40–60% in analogous systems) .

Advanced: How can computational methods elucidate electronic properties?

Answer:

- Density Functional Theory (DFT): Model the Fe²⁺ d-orbital splitting (e.g., d₆ configuration) and ligand field parameters. Compare calculated IR spectra with experimental data to validate bonding modes .

- Molecular Dynamics (MD): Simulate thermal decomposition pathways of the azide group, predicting activation energies (ΔG‡) for safer handling protocols.

Advanced: What are the thermal decomposition pathways of this complex?

Answer:

- Thermogravimetric Analysis (TGA): Mass loss at 120–150°C corresponds to N₂ release from azide decomposition.

- Differential Scanning Calorimetry (DSC): Exothermic peaks (~200°C) indicate ligand fragmentation. Cross-reference with evolved gas analysis (EGA) to identify gaseous byproducts (e.g., NH₃, CH₄) .

Advanced: Are there biomimetic or environmental applications for this complex?

Answer:

- Siderophore Analogues: The cyclopentadienyl-iron moiety may mimic microbial siderophores, enhancing iron bioavailability in plant growth studies (e.g., Azospirillum brasilense systems) .

- Wastewater Treatment: Iron complexes can be immobilized on biochar (e.g., CoFe₂O₄ composites) for heavy metal adsorption, though direct applications require further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.